N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Description
N-(2-Methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a synthetic compound featuring a benzotriazinone core linked to a glycinamide moiety via an acetyl group, with a 2-methoxybenzyl substituent. The benzotriazinone scaffold is known for its versatility in medicinal chemistry and agrochemicals due to its electron-deficient aromatic system, which facilitates interactions with biological targets .
Properties
Molecular Formula |
C19H19N5O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C19H19N5O4/c1-28-16-9-5-2-6-13(16)10-20-17(25)11-21-18(26)12-24-19(27)14-7-3-4-8-15(14)22-23-24/h2-9H,10-12H2,1H3,(H,20,25)(H,21,26) |
InChI Key |
RKNPJFOMNMQNJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps, starting with the preparation of the benzotriazinone core. One common method involves the cyclization of 2-nitrobenzylamine with acetic anhydride to form the benzotriazinone ring. This intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride to introduce the methoxybenzyl group. Finally, the glycinamide moiety is attached through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The benzotriazinone ring can be reduced to a dihydrobenzotriazine under mild reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a hydroxylated derivative.
Reduction: Formation of a dihydrobenzotriazine derivative.
Substitution: Formation of substituted benzotriazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stable benzotriazinone core makes it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is investigated for its potential as a biochemical probe. Its ability to interact with various biomolecules allows researchers to study protein-ligand interactions and enzyme activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in developing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The benzotriazinone core can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site. Additionally, the methoxybenzyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Benzotriazinone-Containing Compounds
- Azinphos-methyl (CAS 86-50-0): This organophosphate insecticide contains the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group linked to a phosphorodithioate ester. Unlike the target compound, Azinphos-methyl is highly toxic and regulated due to its acute neurotoxic effects .
- 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 889946-76-3): Shares the benzotriazinone-acetyl backbone but substitutes the glycinamide group with a thiazolyl ring. This structural variation may enhance binding to kinase targets or microbial enzymes .
Amide-Linked Derivatives
- N-(2,3-Dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4): A benzamide derivative with a dihydroindenyl group.
Table 1: Structural and Functional Group Comparisons
| Compound | Core Structure | Key Functional Groups | Application |
|---|---|---|---|
| Target Compound | Benzotriazinone | Glycinamide, 2-methoxybenzyl | Potential pharmaceuticals |
| Azinphos-methyl | Benzotriazinone | Phosphorodithioate ester | Pesticide |
| 2-(4-Oxo...thiazol-2-yl)acetamide | Benzotriazinone | Thiazolyl-acetamide | Drug intermediate |
| N-(2,3-Dihydro-1H-inden-2-yl)-B4 | Benzamide | Dihydroindenyl, methoxybenzyl | Synthetic intermediate |
Table 2: Toxicity and Regulatory Status
Physicochemical Properties
- Benzotriazinone Core: Contributes to planar aromaticity, enhancing π-π stacking in biological targets.
- Glycinamide vs.
Biological Activity
N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzotriazine core, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃
- Molecular Weight : 273.30 g/mol
Anticancer Properties
Research indicates that benzotriazine derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to selectively kill hypoxic tumor cells. This selectivity is particularly relevant in the treatment of solid tumors where hypoxia is prevalent.
A study highlighted that SR 4233, a related compound, selectively radiosensitizes hypoxic mammalian cells in vitro and murine tumors in vivo. The mechanism involves bioreductive activation under low oxygen conditions, leading to enhanced cytotoxicity against cancer cells .
| Compound | Activity | Mechanism |
|---|---|---|
| SR 4233 | Anticancer | Bioreductive activation in hypoxic conditions |
| SR 4482 | Anticancer | More toxic to hypoxic cells than SR 4233 |
Antimicrobial Activity
Benzotriazine derivatives have also demonstrated antimicrobial properties. A study synthesized several new benzotriazinones and evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, making them potential candidates for antibiotic development .
Case Studies
- Study on Hypoxic Cytotoxicity :
- Antimicrobial Efficacy Assessment :
The mechanism by which this compound exerts its biological effects appears to involve:
- Bioreductive Activation : The compound is activated in low oxygen environments (hypoxia), leading to the generation of reactive species that induce cell death.
- Interaction with Cellular Pathways : It may interfere with cellular respiration and energy metabolism in cancer cells, further enhancing its cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
